molecular formula C12H14 B8198037 6-Vinyl-1,2,3,4-tetrahydronaphthalene

6-Vinyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8198037
M. Wt: 158.24 g/mol
InChI Key: ZBPFHTNNYAOCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Vinyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of hydrocarbons known as naphthalenes. It is characterized by a fused aromatic ring system with a vinyl group attached to the sixth carbon atom of the tetrahydronaphthalene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:

  • Hydrogenation of Naphthalene: Naphthalene is first hydrogenated to produce 1,2,3,4-tetrahydronaphthalene (tetralin) using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

  • Halogenation: The tetralin is then halogenated to introduce a halogen atom at the desired position.

  • Dehydrohalogenation: The halogenated compound undergoes dehydrohalogenation to form the vinyl group at the sixth position.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and advanced catalysts are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Vinyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its saturated analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Products include this compound-1-ol, this compound-1-one, and this compound-1-carboxylic acid.

  • Reduction: The major product is 6-ethyl-1,2,3,4-tetrahydronaphthalene.

  • Substitution: Products include various halogenated derivatives of the compound.

Scientific Research Applications

6-Vinyl-1,2,3,4-tetrahydronaphthalene finds applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Vinyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic or nucleophilic reactions at the vinyl group. The molecular targets and pathways involved are specific to the reactions and the reagents used.

Comparison with Similar Compounds

  • 1-Vinyl-1,2,3,4-tetrahydronaphthalene

  • 2-Vinyl-1,2,3,4-tetrahydronaphthalene

  • 3-Vinyl-1,2,3,4-tetrahydronaphthalene

  • 4-Vinyl-1,2,3,4-tetrahydronaphthalene

Biological Activity

6-Vinyl-1,2,3,4-tetrahydronaphthalene (6-VTN) is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities. This compound is structurally related to naphthalene and exhibits unique properties that may be leveraged in various biological applications. This article explores the biological activity of 6-VTN, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

Chemical Structure and Properties

6-VTN is characterized by a vinyl group attached to a tetrahydronaphthalene backbone. Its chemical formula is C12H14C_{12}H_{14}, and it can be represented as follows:

Structure C12H14\text{Structure }\text{C}_{12}\text{H}_{14}

The compound's structure allows for various interactions with biological macromolecules, which is crucial for its activity.

1. Antimicrobial Properties

Research indicates that 6-VTN exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, demonstrating its potential as a natural preservative or therapeutic agent.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis10100

These results suggest that 6-VTN could be explored further for applications in food preservation or as an antibacterial agent in clinical settings .

2. Anticancer Activity

The anticancer potential of 6-VTN has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting it may inhibit tumor growth.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)25Induction of apoptosis
HeLa (cervical cancer)30Cell cycle arrest

The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further drug development .

3. Other Therapeutic Potentials

Beyond antimicrobial and anticancer activities, 6-VTN has been studied for its neuroprotective effects. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

A comprehensive study conducted on the bioactivity of various naphthalene derivatives included 6-VTN. The researchers utilized molecular docking studies to assess the binding affinity of 6-VTN with specific protein targets involved in disease pathways.

Molecular Docking Results

The docking studies indicated that 6-VTN binds effectively to targets associated with cancer progression and inflammation:

Target Protein Binding Affinity (kcal/mol)
Bcl-2-8.5
COX-2-7.9

These results underscore the potential of 6-VTN as a lead compound for the development of novel therapeutics targeting these proteins .

Properties

IUPAC Name

6-ethenyl-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPFHTNNYAOCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Vinyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
Reactant of Route 2
6-Vinyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
Reactant of Route 3
6-Vinyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
Reactant of Route 4
6-Vinyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
Reactant of Route 5
6-Vinyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
Reactant of Route 6
6-Vinyl-1,2,3,4-tetrahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.